molecular formula C12H17ClFNO B6224227 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride CAS No. 2768327-12-2

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Cat. No. B6224227
CAS RN: 2768327-12-2
M. Wt: 245.7
InChI Key:
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Description

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride, or 4-FMC as it is commonly referred to, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic ether derivative of 4-fluorophenylmethyl and has been used in a variety of biochemical and physiological studies. 4-FMC is a white crystalline powder with a melting point of 107-109°C and a molecular weight of 247.7 g/mol. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) and is stable in air.

Scientific Research Applications

4-FMC has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of different compounds on the regulation of gene expression and the control of protein synthesis. It has also been used to study the effects of different compounds on cell signaling and the regulation of cell proliferation and differentiation. Additionally, 4-FMC has been used to investigate the effects of different compounds on enzyme activity, as well as to study the effects of different compounds on the metabolism of drugs and other compounds.

Mechanism of Action

The mechanism of action of 4-FMC is not fully understood. However, it is believed to interact with receptor sites in the brain, affecting the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It is thought to act as a potent agonist at D2-type dopamine receptors, which may explain its effects on gene expression and protein synthesis. It is also believed to interact with other receptor sites, such as GABA and glutamate receptors, which may explain its effects on cell signaling and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMC are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to have an effect on the regulation of gene expression and protein synthesis, as well as on cell signaling and cell proliferation. It has also been shown to have an effect on enzyme activity and the metabolism of drugs and other compounds. Additionally, 4-FMC has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FMC in lab experiments is its stability in air. This makes it an ideal compound for use in a variety of scientific research applications. Additionally, it is soluble in methanol, ethanol, and 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride, which makes it easy to use in a variety of experiments. The main limitation of using 4-FMC in lab experiments is its potential to interact with receptor sites in the brain, which could lead to undesired effects.

Future Directions

The potential future directions for research involving 4-FMC include further investigation into its mechanism of action, as well as its effects on gene expression and protein synthesis. Additionally, further research could be done to investigate the effects of 4-FMC on cell signaling and cell proliferation. Additionally, further research could be done to investigate the effects of 4-FMC on enzyme activity and the metabolism of drugs and other compounds. Finally, further research could be done to investigate the effects of 4-FMC on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Synthesis Methods

4-FMC can be synthesized from 4-fluorophenylacetonitrile, which is the starting material for the synthesis. This is done by reacting the 4-fluorophenylacetonitrile with potassium tert-butoxide in the presence of a base such as pyridine or triethylamine. The reaction results in the formation of a cyclopentanone derivative that is then hydrolyzed with hydrochloric acid to yield the desired 4-FMC hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride involves the reaction of 4-fluorobenzylamine with cyclopentanone followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "4-fluorobenzylamine", "cyclopentanone", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "4-fluorobenzylamine is reacted with cyclopentanone in the presence of sodium borohydride and ethanol to yield 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol.", "The resulting product is then reduced using sodium borohydride in ethanol to yield 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol.", "Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol." ] }

CAS RN

2768327-12-2

Product Name

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Molecular Formula

C12H17ClFNO

Molecular Weight

245.7

Purity

94

Origin of Product

United States

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